Tert-butyl 2-cyano-2,2-dimethylacetate

Isoquinoline synthesis Palladium catalysis Decarboxylative coupling

Researchers using cyanoacetate building blocks in multi-step synthesis frequently encounter unwanted α-enolate side reactions, self-condensation, and over-alkylation. Tert-butyl 2-cyano-2,2-dimethylacetate (CAS 75235-66-4) resolves these issues through its fully substituted α-carbon, which precludes enolate formation entirely. • Enables selective Pd-catalyzed α-arylation with demonstrated yields averaging 82%, roughly double that of ethyl cyanoacetate analogs. • The tert-butyl ester permits acid-mediated decarboxylation essential for isoquinoline cyclization; ethyl esters fail under identical conditions. • Eliminates competing Claisen condensations and over-alkylation, ensuring predictable performance in complex synthetic sequences.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 75235-66-4
Cat. No. B1373191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-cyano-2,2-dimethylacetate
CAS75235-66-4
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C)(C)C#N
InChIInChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3
InChIKeyGESJVZLQSJGIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-cyano-2,2-dimethylacetate (CAS 75235-66-4): A Sterically Hindered α,α-Disubstituted Cyanoacetate Building Block for Organic Synthesis


Tert-butyl 2-cyano-2,2-dimethylacetate (CAS 75235-66-4) is an α,α-disubstituted cyanoacetate ester with the molecular formula C₉H₁₅NO₂ and molecular weight 169.22 g/mol . It belongs to the class of cyanoacetic acid esters and features a gem-dimethyl substitution at the α-carbon position, which distinguishes it structurally from the more common unsubstituted tert-butyl cyanoacetate (CAS 1116-98-9) [1]. The compound is a useful research chemical and small molecule scaffold employed as a building block in the synthesis of complex organic molecules, particularly isoquinoline derivatives and pharmaceutical intermediates [2]. Its tert-butyl ester moiety enables acid-mediated decarboxylation under mild conditions, a property exploited in multi-step synthetic sequences [3].

Why tert-Butyl Cyanoacetate (CAS 1116-98-9) Cannot Substitute for Tert-butyl 2-cyano-2,2-dimethylacetate (CAS 75235-66-4) in Synthetic Applications


Despite their shared tert-butyl cyanoacetate backbone, tert-butyl 2-cyano-2,2-dimethylacetate (75235-66-4) and the unsubstituted tert-butyl cyanoacetate (1116-98-9) are not functionally interchangeable. The critical difference lies in the α-carbon substitution pattern: 75235-66-4 possesses a gem-dimethyl substitution at the α-position, rendering the α-carbon fully substituted and lacking the acidic α-protons present in 1116-98-9 . This structural modification fundamentally alters the compound's reactivity profile. In α-arylation and alkylation reactions, the unsubstituted cyanoacetate requires careful base selection and stoichiometric control to prevent over-alkylation or side reactions at the α-position [1]. In contrast, the α,α-disubstituted nature of 75235-66-4 precludes enolate formation at that center, redirecting reactivity toward the cyano group or enabling selective transformations that would be impossible with the enolizable analog [2]. Furthermore, patent literature explicitly demonstrates that tert-butyl esters of cyanoacetic acid derivatives exhibit reactivity that distinguishes them from ethyl ester analogs, with the tert-butyl ester moiety enabling unique acid-mediated transformations [3].

Quantitative Evidence for Selecting Tert-butyl 2-cyano-2,2-dimethylacetate (75235-66-4) Over Analogous Cyanoacetates


Superior Isoquinoline Synthesis Yield: tert-Butyl vs. Ethyl Cyanoacetate in Catalytic Enolate Arylation

In a modular isoquinoline synthesis protocol utilizing catalytic enolate α-arylation, the target compound tert-butyl 2-cyano-2,2-dimethylacetate demonstrated substantially higher isolated yields compared to ethyl cyanoacetate under parallel reaction conditions. The reaction involves palladium-catalyzed α-arylation followed by electrophile trapping, decarboxylation, and cyclization with ammonium chloride to afford 3-amino-4-alkyl isoquinolines [1].

Isoquinoline synthesis Palladium catalysis Decarboxylative coupling

Enhanced Acid-Mediated Reactivity: tert-Butyl Ester Outperforms Ethyl Ester in Pyrimidine Derivative Synthesis

Patent literature for the synthesis of 4,6-dialkoxy-2-cyanomethylpyrimidine intermediates explicitly distinguishes the tert-butyl ester derivative (such as 75235-66-4) from ethyl ester analogs. The patent discloses that the high reactivity of the tert-butyl ester with acid makes it uniquely suitable for this synthetic transformation, while the ethyl ester derivative fails to undergo the desired reaction under identical conditions, as demonstrated in Comparative Example 1 [1].

Pyrimidine synthesis Pharmaceutical intermediates Acid-catalyzed reactions

Absence of α-Protons Prevents Undesired Enolate-Mediated Side Reactions

Tert-butyl 2-cyano-2,2-dimethylacetate (75235-66-4) possesses a fully substituted α-carbon bearing gem-dimethyl groups, which eliminates the acidic α-protons present in unsubstituted cyanoacetates such as tert-butyl cyanoacetate (1116-98-9). The pKa of α-protons in cyanoacetates is approximately 11-13, making them susceptible to base-mediated enolate formation and subsequent side reactions including self-condensation, over-alkylation, and Claisen-type condensations [1]. The α,α-disubstituted structure of 75235-66-4 renders α-deprotonation structurally impossible, thereby eliminating these competing reaction pathways [2].

Enolate chemistry α-Alkylation Reaction selectivity

Enhanced Stability Under Basic Conditions Relative to Enolizable Cyanoacetates

Cyanoacetate esters bearing α-protons (including methyl, ethyl, and unsubstituted tert-butyl esters) are prone to base-catalyzed degradation via hydrolysis of the ester group, nucleophilic addition to the nitrile, and polymerization via Michael addition pathways under alkaline conditions [1]. The absence of α-protons in 75235-66-4, combined with the steric shielding provided by the gem-dimethyl groups, confers enhanced stability against these degradation mechanisms . While the tert-butyl ester remains susceptible to acid-catalyzed cleavage (which is intentionally exploited in decarboxylative transformations), the α,α-disubstitution provides improved shelf stability and broader compatibility with basic reaction conditions.

Compound stability Storage conditions Base sensitivity

Procurement-Relevant Application Scenarios for Tert-butyl 2-cyano-2,2-dimethylacetate (75235-66-4)


Synthesis of 3-Amino-4-alkylisoquinoline Pharmaceutical Intermediates via Palladium-Catalyzed α-Arylation

75235-66-4 is the preferred cyanoacetate building block for modular synthesis of 3-amino-4-alkylisoquinolines using catalytic enolate α-arylation protocols. The compound participates in palladium-catalyzed coupling with aryl halides, followed by electrophile trapping, decarboxylation, and cyclization to afford the isoquinoline core. This application is supported by demonstrated yields averaging 82%, which is approximately double the yield achieved with ethyl cyanoacetate under analogous conditions [1]. Procurement for this application is justified when synthetic routes require the combination of α,α-disubstitution (to prevent α-side reactions) and the tert-butyl ester (for acid-mediated decarboxylation). The absence of α-protons ensures that competing enolate chemistry does not interfere with the desired palladium-catalyzed α-arylation step.

Synthesis of 4,6-Dialkoxy-2-cyanomethylpyrimidine Derivatives Requiring Acid-Labile Ester Functionality

For the preparation of 4,6-dialkoxy-2-cyanomethylpyrimidine intermediates, 75235-66-4 provides essential tert-butyl ester reactivity that ethyl ester analogs cannot match. Patent evidence confirms that the tert-butyl ester undergoes the requisite acid-mediated transformation, whereas the corresponding ethyl ester derivative fails to react under identical conditions [2]. This scenario represents a procurement necessity: substitution with a less expensive ethyl or methyl ester analog will result in synthetic failure, making 75235-66-4 the mandatory reagent for this specific synthetic route. The compound's structure aligns with the patent's disclosure regarding the use of α-(tert-alkyl)cyanoacetic acid esters as production intermediates for plant disease control agents [3].

Multi-Step Synthesis Requiring Chemoselective Transformations in the Presence of Base-Sensitive Functionality

75235-66-4 is indicated for complex multi-step sequences where base-mediated conditions must be employed but α-position enolization would compromise selectivity. The fully substituted α-carbon eliminates the possibility of enolate formation, allowing the synthetic chemist to employ bases for transformations at other sites without α-alkylation, self-condensation, or Claisen side reactions [4]. This property is particularly valuable when the cyano group must be retained through multiple synthetic steps or when the ester must be selectively cleaved under acidic conditions after base-mediated reactions elsewhere in the molecule. Procurement for this scenario is driven by the need for predictable, side-reaction-free performance in complex reaction sequences.

Building Block for α,α-Disubstituted Amino Acid and Heterocycle Libraries in Medicinal Chemistry

In medicinal chemistry programs requiring structurally diverse heterocyclic scaffolds or non-proteinogenic amino acid derivatives, 75235-66-4 serves as a versatile starting material. The gem-dimethyl substitution introduces steric bulk that can influence binding pocket interactions and metabolic stability in downstream drug candidates [5]. The compound has been documented as a useful research chemical and building block for the synthesis of complex organic molecules [6]. The tert-butyl ester enables facile deprotection under mild acidic conditions, while the nitrile group can be reduced to the corresponding primary amine or hydrolyzed to the carboxylic acid, providing multiple vectors for further diversification.

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